molecular formula C18H23ClN2O4 B5323474 (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(morpholine-4-carbonyl)pyrrolidine-2-carboxylic acid

(2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(morpholine-4-carbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B5323474
M. Wt: 366.8 g/mol
InChI Key: ZCYBIXKKLWLTCE-YEWWUXTCSA-N
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Description

(2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(morpholine-4-carbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring substituted with a chlorophenyl group, a morpholine-4-carbonyl group, and a carboxylic acid group, making it a molecule of interest for its unique structural properties and potential biological activities.

Properties

IUPAC Name

(2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(morpholine-4-carbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O4/c1-18(17(23)24)11-13(16(22)21-7-9-25-10-8-21)15(20(18)2)12-5-3-4-6-14(12)19/h3-6,13,15H,7-11H2,1-2H3,(H,23,24)/t13-,15-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYBIXKKLWLTCE-YEWWUXTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1C)C2=CC=CC=C2Cl)C(=O)N3CCOCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@@H]([C@@H](N1C)C2=CC=CC=C2Cl)C(=O)N3CCOCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(morpholine-4-carbonyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions One common approach is to start with a pyrrolidine derivative, which undergoes a series of substitutions and additions to introduce the chlorophenyl, dimethyl, and morpholine-4-carbonyl groups

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(morpholine-4-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(morpholine-4-carbonyl)pyrrolidine-2-carboxylic acid is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.

Medicine

In medicine, the compound could be explored for its pharmacological properties, including its potential as a drug candidate for treating various diseases. Its unique structure may allow it to interact with specific molecular targets in the body.

Industry

In industrial applications, this compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(morpholine-4-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S,5R)-5-(2-bromophenyl)-1,2-dimethyl-4-(morpholine-4-carbonyl)pyrrolidine-2-carboxylic acid
  • (2S,4S,5R)-5-(2-fluorophenyl)-1,2-dimethyl-4-(morpholine-4-carbonyl)pyrrolidine-2-carboxylic acid
  • (2S,4S,5R)-5-(2-methylphenyl)-1,2-dimethyl-4-(morpholine-4-carbonyl)pyrrolidine-2-carboxylic acid

Uniqueness

Compared to these similar compounds, (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(morpholine-4-carbonyl)pyrrolidine-2-carboxylic acid stands out due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound may also confer unique properties that make it particularly valuable for certain applications.

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